5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole
Description
The compound 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole is a heterocyclic molecule featuring a benzothiophene core fused with an oxazole ring. Key structural attributes include:
- Benzothiophene moiety: A sulfur-containing bicyclic system substituted with chlorine at position 3, enhancing electron-withdrawing effects.
- Oxazole ring: Substituted with a nitro group (position 4) and a methyl group (position 3), which influence electronic and steric properties.
- (E)-ethenyl linker: Connects the benzothiophene and oxazole systems, stabilizing the planar configuration.
Properties
IUPAC Name |
5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c1-8-14(17(18)19)10(20-16-8)6-7-12-13(15)9-4-2-3-5-11(9)21-12/h2-7H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVSTDGMSYWQNN-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole is a member of the oxazole family, which has garnered interest due to its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a benzothiophene moiety and a nitro group, which are known to influence its biological activity. The chemical formula is with a molecular weight of approximately 292.7 g/mol.
Biological Activity Overview
This compound has been investigated for various biological activities including:
- Anticancer Activity: Preliminary studies indicate that it may exhibit cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties: Some derivatives of similar structures have shown potential as antimicrobial agents.
- Anti-inflammatory Effects: The presence of the nitro group suggests possible anti-inflammatory activity.
Anticancer Activity
Recent research has highlighted the anticancer potential of compounds with similar structures. For instance, studies on related oxazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Nitroindazole Derivative | HT-29 | 10.0 | |
| Benzothiophene Derivative | MCF-7 | 4.5 | |
| Oxazole Derivative | HepG2 | 6.0 |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Cell Proliferation: Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Interaction with DNA: Compounds with nitro groups can form reactive intermediates that interact with DNA, leading to cytotoxic effects.
Case Studies
A notable study examined the effects of a structurally similar compound on cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis at concentrations as low as 5 µM. This suggests that modifications in the structure can enhance or diminish biological activity.
Case Study: Antitumor Activity in Vivo
A study conducted on mice bearing tumor xenografts demonstrated that administration of a related oxazole derivative resulted in a marked reduction in tumor size compared to control groups. This highlights the potential for therapeutic applications in oncology.
Comparison with Similar Compounds
Structural Analogues with Benzothiophene/Benzothiazole Cores
Key Observations :
Isoxazole and Oxazole Derivatives
Key Observations :
Stilbene and Styryl Derivatives
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
